molecular formula C17H18N2O2 B1670759 N,N'-Disalicylidene-1,2-diaminopropane CAS No. 94-91-7

N,N'-Disalicylidene-1,2-diaminopropane

Cat. No.: B1670759
CAS No.: 94-91-7
M. Wt: 282.34 g/mol
InChI Key: RURPJGZXBHYNEM-GDAWTGGTSA-N
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Description

Disalicylalpropylenediimine is a biohchemical.

Biochemical Analysis

Biochemical Properties

N,N’-Bis(salicylidene)-1,2-propanediamine has been shown to interact with various biomolecules, particularly metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These interactions are believed to be due to the compound’s ability to act as a chelating agent . The resulting complexes have been tested for antiproliferative effects on the MCF-7 breast cancer cell line .

Cellular Effects

The cellular effects of N,N’-Bis(salicylidene)-1,2-propanediamine are largely dependent on the nature of the transition metal used in its complexes . For instance, iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner . The compound and its complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(salicylidene)-1,2-propanediamine involves the generation of reactive oxygen species, DNA binding, and induction of apoptosis . An unequivocal mode of action cannot be deduced from these results, but it seems to be very likely that cell death is caused by interference with more than one intracellular target .

Temporal Effects in Laboratory Settings

The effects of N,N’-Bis(salicylidene)-1,2-propanediamine over time in laboratory settings have been studied, particularly in relation to its stability and degradation

Transport and Distribution

It is known that the compound can form complexes with various metal ions, which may influence its localization or accumulation .

Properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURPJGZXBHYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041200
Record name N,N′-Disalicylidene-1,2-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
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CAS No.

94-91-7
Record name N,N′-Disalicylidene-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-91-7
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Record name Disalicylalpropylenediimine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Keromet MD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420
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Record name Keromet MD
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Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N′-Disalicylidene-1,2-diaminopropane
Source EPA DSSTox
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Record name α,α'-propylenedinitrilodi-o-cresol
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Record name N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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